Cas no 1014405-05-0 (2-(2,5-Dimethoxy-phenyl)-benzooxazol-5-ylamine)

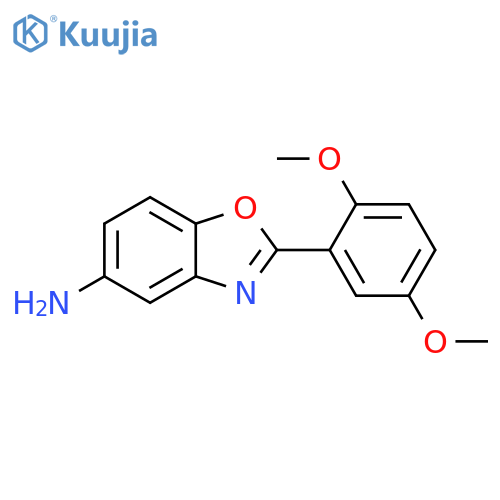

1014405-05-0 structure

商品名:2-(2,5-Dimethoxy-phenyl)-benzooxazol-5-ylamine

CAS番号:1014405-05-0

MF:C15H14N2O3

メガワット:270.283263683319

CID:5185531

2-(2,5-Dimethoxy-phenyl)-benzooxazol-5-ylamine 化学的及び物理的性質

名前と識別子

-

- 2-(2,5-Dimethoxy-phenyl)-benzooxazol-5-ylamine

-

- インチ: 1S/C15H14N2O3/c1-18-10-4-6-13(19-2)11(8-10)15-17-12-7-9(16)3-5-14(12)20-15/h3-8H,16H2,1-2H3

- InChIKey: QCNCSCYGCDFQGQ-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC=C(N)C=C2N=C1C1=CC(OC)=CC=C1OC

2-(2,5-Dimethoxy-phenyl)-benzooxazol-5-ylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM484043-1g |

2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine |

1014405-05-0 | 97% | 1g |

$446 | 2023-02-27 | |

| Ambeed | A354688-1g |

2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine |

1014405-05-0 | 97% | 1g |

$450.0 | 2024-04-26 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD605403-1g |

2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine |

1014405-05-0 | 97% | 1g |

¥3087.0 | 2023-02-27 |

2-(2,5-Dimethoxy-phenyl)-benzooxazol-5-ylamine 関連文献

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

1014405-05-0 (2-(2,5-Dimethoxy-phenyl)-benzooxazol-5-ylamine) 関連製品

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1014405-05-0)2-(2,5-Dimethoxy-phenyl)-benzooxazol-5-ylamine

清らかである:99%

はかる:1g

価格 ($):405.0